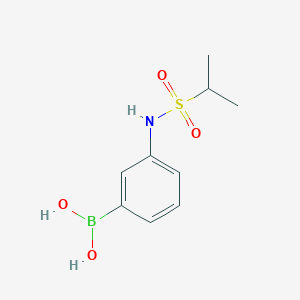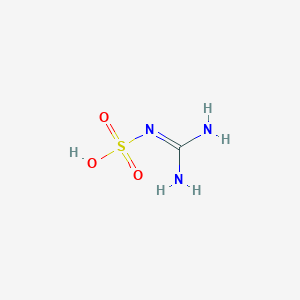
Sulphoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphoguanidine, also known as sulfaguanidine, is a sulfonamide antimicrobial compound. It is a guanidine derivative of sulfanilamide and is primarily used in veterinary medicine. This compound is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Vorbereitungsmethoden
Sulphoguanidine can be synthesized through various methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
- Preparation of guanidine nitrate by adding ammonium nitrate and dicyandiamide, followed by heating and passing ammonia.
- Preparation of chlorosulfonic acid by reacting concentrated sulphuric acid with hydrogen chloride gas.
- Reaction of acetanilide with chlorosulfonic acid to form N-acetylsulfanilyl chloride.
- Dissolution of guanidine nitrate in water and reaction with N-acetylsulfanilyl chloride, maintaining pH with liquid caustic soda.
- Cooling the solution to precipitate this compound, followed by filtration and drying.
Another method involves the microwave-enhanced synthesis of this compound using cyanamide and sulphonamide in the presence of acidic alumina or montmorillonite clays .
Analyse Chemischer Reaktionen
Sulphoguanidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and guanidine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sulphoguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in the gastrointestinal tract.
Industry: Utilized in the production of veterinary medicines and other pharmaceutical products
Wirkmechanismus
Sulphoguanidine exerts its antimicrobial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby disrupting bacterial growth and replication. The molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Vergleich Mit ähnlichen Verbindungen
Sulphoguanidine is similar to other sulfonamide compounds, such as:
Sulfanilamide: The parent compound of this compound, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections .
Eigenschaften
Molekularformel |
CH5N3O3S |
|---|---|
Molekulargewicht |
139.14 g/mol |
IUPAC-Name |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
InChI-Schlüssel |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NS(=O)(=O)O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



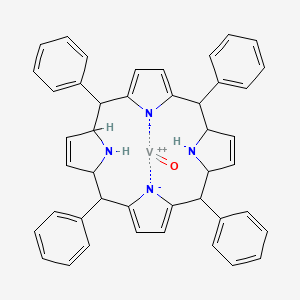
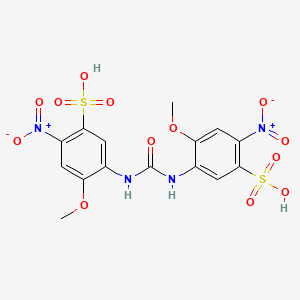
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
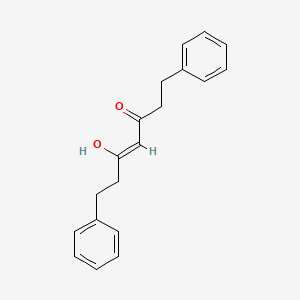

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
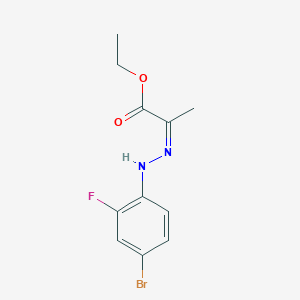
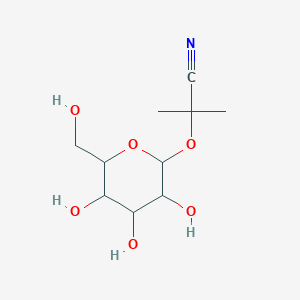
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)
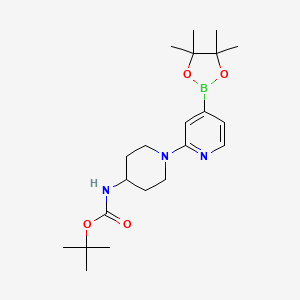
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
